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Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

Cat. No.: B590433

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
(Chloromethoxy)ethanol (CAS: 224054-07-3). Due to a lack of publicly available experimental
spectra for this specific compound, this document outlines the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its
chemical structure. Additionally, generalized experimental protocols for these analytical
techniques are provided.

Introduction

2-(Chloromethoxy)ethanol is an organic compound featuring a primary alcohol, an ether
linkage, and a chloromethyl group.[1] Its molecular formula is CsH7ClOz2 and it has a molecular
weight of 110.54 g/mol .[1][2] The unique combination of functional groups makes it a
potentially useful building block in organic synthesis. Accurate spectroscopic characterization is
crucial for its identification and quality control.

Predicted Spectroscopic Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can
aid in the interpretation of experimental spectra when they become available.[1] The following
tables summarize the expected spectroscopic data for 2-(Chloromethoxy)ethanol based on
its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected *H NMR Data (in CDCIs)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~5.5 Singlet 2H CI-CH2-O

~3.8 Triplet 2H O-CH2-CH2-OH

~3.6 Triplet 2H 0O-CH2-CH2-OH

Variable (broad) Singlet 1H -OH

Expected 3C NMR Data (in CDCI3)

Chemical Shift (ppm) Assighment
~80-85 CI-CH2-O
~70-75 O-CH2-CH2-OH
~60-65 O-CHz2-CH2-OH

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (alcohol)
2960-2850 Medium-Strong C-H stretch (aliphatic)
1150-1050 Strong C-O stretch (ether and alcohol)
800-600 Medium-Strong C-Cl stretch

Mass Spectrometry (MS)
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Expected Mass Spectrometry Fragmentation

m/z lon

110/112 [M]* (Molecular ion with 3>Cl/3’Cl isotopes)
79/81 [M - OCH2CH20H]*

75 [M - CI]*

45 [CH2CH20H]*

31 [CH2OH]*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 2-(Chloromethoxy)ethanol in
about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).

 Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically
operating at a frequency of 300 MHz or higher for tH NMR.

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve
a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220
ppm) is necessary. A larger number of scans and a longer acquisition time are typically
required due to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal
standard (e.g., tetramethylsilane, TMS).
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IR Spectroscopy

e Sample Preparation:

o Neat (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

o Attenuated Total Reflectance (ATR): Apply a small amount of the sample directly onto the
ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample holder first, which is then automatically
subtracted from the sample spectrum.

o Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet
system. For a volatile compound like 2-(Chloromethoxy)ethanol, direct infusion or Gas
Chromatography (GC-MS) would be appropriate.

« lonization: Utilize an electron ionization (EI) source. In El, the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Logical Workflow for Spectroscopic Analysis
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Below is a diagram illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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